Differential Coordination Stoichiometry with Copper(I) Versus 3-Aminobutyronitrile
In propylene carbonate solvent, 3-aminocrotononitrile forms both 2:1 and 3:1 complexes with copper(I) across the examined concentration ranges, whereas the structurally related saturated analog 3-aminobutyronitrile forms only 2:1 complexes [1]. This difference in coordination behavior is attributed to the conjugated π-system present in 3-aminocrotononitrile but absent in the saturated analog [1].
| Evidence Dimension | Complex stoichiometry with copper(I) in propylene carbonate |
|---|---|
| Target Compound Data | Forms both 2:1 and 3:1 ligand-to-metal complexes |
| Comparator Or Baseline | 3-Aminobutyronitrile (saturated analog): Forms only 2:1 complexes |
| Quantified Difference | Additional 3:1 coordination mode exclusively observed for 3-aminocrotononitrile |
| Conditions | Propylene carbonate solvent; polarography, potentiometry, and infrared spectroscopy |
Why This Matters
The ability to form higher-order 3:1 complexes expands the accessible coordination architectures, enabling applications in metal-organic framework design and homogeneous catalysis that are inaccessible with saturated aminonitriles.
- [1] Farha, F.; Iwamoto, R.T. Nature of the 2-, 3-, 4-cyanopyridine, 3-aminocrotononitrile, and 3-aminobutyronitrile complexes of copper(I) in propylene carbonate. Inorganica Chimica Acta 1969, 3, 47-53. View Source
